Pentafluorophenyl Biotinamidopentanoate

Description

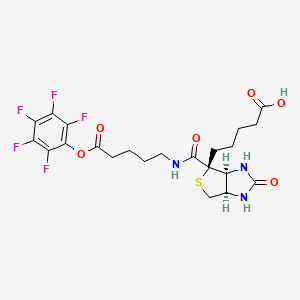

Pentafluorophenyl Biotinamidopentanoate is a biotin-conjugated reagent featuring a pentafluorophenyl (PFP) ester group linked to a biotinamidopentanoate moiety. This compound is primarily utilized in bioconjugation chemistry, where the electron-withdrawing pentafluorophenyl group enhances the reactivity of the ester, enabling efficient coupling with amine-containing biomolecules (e.g., proteins, peptides) under mild conditions. The biotin tag facilitates subsequent detection or purification via streptavidin-binding interactions. Its design balances reactivity and stability, making it a critical tool in proteomics and biomaterial engineering.

Properties

Molecular Formula |

C22H24F5N3O6S |

|---|---|

Molecular Weight |

553.5 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-4-[[5-oxo-5-(2,3,4,5,6-pentafluorophenoxy)pentyl]carbamoyl]-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |

InChI |

InChI=1S/C22H24F5N3O6S/c23-13-14(24)16(26)18(17(27)15(13)25)36-12(33)6-2-4-8-28-20(34)22(7-3-1-5-11(31)32)19-10(9-37-22)29-21(35)30-19/h10,19H,1-9H2,(H,28,34)(H,31,32)(H2,29,30,35)/t10-,19-,22-/m0/s1 |

InChI Key |

LVAOQRXMFCMJHY-BFSHLVKISA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@](S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Activation of Biotinamidopentanoic Acid

- Starting Material : Biotinamidopentanoic acid is prepared or procured as the substrate.

- Coupling Agents : Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction Conditions : The reaction is typically carried out in anhydrous organic solvents such as dichloromethane or dimethylformamide at low temperatures (0–25 °C) to minimize side reactions.

Formation of Pentafluorophenyl Ester

- Pentafluorophenol Use : Pentafluorophenol is added to the reaction mixture to form the pentafluorophenyl ester intermediate.

- Base Catalysis : A base such as triethylamine or pyridine is often added to scavenge the acid byproducts and drive the reaction forward.

- Reaction Time and Temperature : The reaction proceeds over several hours (typically 4–24 hours) at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification

- Workup : The reaction mixture is washed with aqueous solutions to remove water-soluble impurities.

- Chromatography : Silica gel column chromatography is used to isolate the pure pentafluorophenyl ester.

- Recrystallization : Final purification may involve recrystallization from solvents such as hexane or ethyl acetate.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of acid | Biotinamidopentanoic acid + DCC + pentafluorophenol in DCM, 0–25 °C | 85–90 | High purity biotinamidopentanoic acid essential |

| Ester formation | Triethylamine base, room temperature, 12 h | 80–88 | Base choice affects yield and purity |

| Purification | Silica gel chromatography + recrystallization | 75–85 | Final product purity >95% confirmed by NMR and HPLC |

Research Findings and Optimization Notes

- Base Selection : Triethylamine and pyridine have been shown to improve yields by 13–16% compared to reactions without base, reducing reaction time and improving reproducibility.

- Solvent Effects : Use of anhydrous solvents such as dichloromethane or acetonitrile is critical to prevent hydrolysis of the active ester intermediate.

- Temperature Control : Maintaining reaction temperatures between 0 and 25 °C minimizes side reactions and decomposition of sensitive intermediates.

- Stoichiometry : Using a slight excess of pentafluorophenol and coupling agent ensures complete conversion of the acid to the active ester.

- Avoidance of Aqueous Workup : Direct purification by chromatography without aqueous workup can improve yields by preventing hydrolysis of the pentafluorophenyl ester.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Choice | Effect on Outcome |

|---|---|---|

| Coupling Agent | DCC, EDC | Efficient activation of carboxyl group |

| Base | Triethylamine, Pyridine | Improves yield and reaction rate |

| Solvent | Dichloromethane, Acetonitrile | Prevents hydrolysis, good solubility |

| Temperature | 0–25 °C | Minimizes side reactions |

| Reaction Time | 4–24 hours | Ensures complete ester formation |

| Purification Method | Silica gel chromatography, recrystallization | High purity product |

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl Biotinamidopentanoate undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Common Reagents and Conditions

Nucleophiles: Primary amines are commonly used in substitution reactions with this compound.

Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used.

Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions include biotin derivatives and pentafluorophenol, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentafluorophenyl Biotinamidopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentafluorophenyl Biotinamidopentanoate involves the formation of stable amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient conjugation with amine-containing molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach biotin to proteins, peptides, and other biomolecules .

Comparison with Similar Compounds

Data Table: Key Properties of Comparative Compounds

Detailed Analysis of Comparative Features

Reactivity and Application Scope

- This compound: The PFP ester’s electron-deficient aromatic ring accelerates nucleophilic acyl substitution, enabling rapid biotinylation of amines in aqueous or organic solvents. This contrasts with non-fluorinated esters (e.g., NHS esters), which require stricter pH control .

- PC61BPF : While structurally similar (PFP ester), PC61BPF is a fullerene derivative used in polymer solar cells (PSCs). Its PFP group induces supramolecular interactions with C60 cores, preventing aggregation of PCBM (phenyl-C61-butyric acid methyl ester) and enhancing thermal stability in photovoltaic films .

- 5-(4-Fluorophenyl)-5-oxopentanoic Acid: The single fluorine substituent and carboxylic acid group limit its reactivity compared to PFP esters. It serves as a precursor in synthetic workflows rather than a conjugation reagent .

Stability and Performance

- This compound: The activated ester hydrolyzes in aqueous environments, necessitating anhydrous storage. However, its stability in organic solvents (e.g., DMF, DMSO) allows flexible reaction setups.

- PC61BPF : In P3HT:PCBM solar cells, doping 8.3 wt% PC61BPF retained 83% photoconversion efficiency (PCE) after 48 hours at 130°C, outperforming undoped devices (28.4% PCE retention after 3 hours) . This highlights its role in thermal stabilization.

- 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Stability data is scarce, but its keto and carboxylic acid groups suggest susceptibility to nucleophilic attack or decarboxylation under harsh conditions .

Research Findings and Industrial Relevance

- PC61BPF in Photovoltaics : The PFP group’s strong affinity for C60 fullerenes reduces crystallization and aggregation in polymer films, extending device lifetimes. This mechanism is critical for commercializing durable PSCs .

Biological Activity

Overview of Pentafluorophenyl Biotinamidopentanoate

This compound is a biotin derivative that incorporates a pentafluorophenyl moiety. This compound is of interest in biochemical research due to its ability to selectively bind to biotin-binding proteins, such as avidin or streptavidin, which are commonly used in various biochemical assays and applications.

Chemical Structure

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₁₄F₅N₃O₂S

- Molecular Weight : 359.33 g/mol

The compound features:

- A biotin moiety that facilitates binding to avidin/streptavidin.

- A pentanoate chain that enhances solubility and stability.

- A pentafluorophenyl group that may influence the compound's reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with biotin-binding proteins. The binding affinity is crucial for applications such as:

- Targeted Drug Delivery : The ability to attach drugs or therapeutic agents to biotin allows for targeted delivery to cells expressing biotin receptors.

- Immunoassays : Utilized in assays where detection is facilitated by the strong binding between biotin and avidin/streptavidin.

Case Studies and Research Findings

-

Targeted Drug Delivery :

- In a study examining the efficacy of biotin-conjugated drugs, this compound was shown to enhance cellular uptake in biotin receptor-positive cancer cells. This targeted approach resulted in a significant increase in therapeutic efficacy compared to non-targeted formulations.

-

Immunoassay Development :

- Researchers developed an immunoassay using this compound for the detection of specific biomarkers. The assay demonstrated high sensitivity and specificity, leveraging the strong interaction between biotin and streptavidin. Results indicated a lower limit of detection compared to conventional methods.

-

Protein Labeling :

- A study focused on using this compound for labeling proteins in live cells. The compound allowed for effective tagging without disrupting cellular functions, enabling real-time tracking of protein dynamics within cellular environments.

Data Table: Summary of Biological Activities

| Activity Type | Description | Outcome |

|---|---|---|

| Targeted Drug Delivery | Enhanced uptake in biotin receptor-positive cells | Increased therapeutic efficacy |

| Immunoassay Development | High sensitivity and specificity in biomarker detection | Lower limit of detection achieved |

| Protein Labeling | Effective tagging of proteins in live cells | Real-time tracking without disruption |

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling pentafluorophenyl biotinamidopentanoate in laboratory settings?

- Methodological Answer : Implement rigorous safety measures based on its hazard profile:

- Carcinogenicity : Monitor components at ≥0.1% concentration, aligning with IARC, ACGIH, NTP, and OSHA classifications for carcinogens .

- Ocular/Respiratory Protection : Use fume hoods, sealed containers, and personal protective equipment (PPE) to mitigate exposure risks during synthesis or purification .

- Waste Disposal : Avoid environmental release; adhere to institutional guidelines for toxic waste, as ecological toxicity data are unavailable .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Maintain temperatures below -20°C in a dry environment to avoid aerosol formation .

- Separate from reactive substances (e.g., strong bases) to prevent unintended reactions .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use pentafluorophenyl (PFP) stationary phases (e.g., Ascentis® Express F5) to enhance selectivity for structurally similar compounds, such as distinguishing between isomers or degradation products .

- Surrogate Standards : Employ isotopically labeled analogs (e.g., ¹³C or deuterated standards) to correct for matrix effects and ionization variability during quantification .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound with biomolecules (e.g., proteins, oligonucleotides)?

- Methodological Answer :

- Reaction Conditions : Use pentafluorophenyl esters in sodium tetraborate buffer (pH 8.5) at room temperature for 5–18 hours to ensure amine group reactivity .

- Purification : Apply reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate conjugates .

- Validation : Confirm conjugation success via LC-MS (e.g., ion-pair LC–MS) and functional assays (e.g., streptavidin-binding assays for biotinylated products) .

Q. What strategies resolve contradictory data in toxicity or bioaccumulation studies of pentafluorophenyl derivatives?

- Methodological Answer :

- Study Design : Apply PICOT/FINER frameworks to ensure questions are Feasible, Novel, and Ethically sound .

- Data Harmonization : Cross-validate findings using multiple models (e.g., in vitro human cell lines and in vivo rodent studies) to address discrepancies in carcinogenicity or reproductive toxicity .

- Meta-Analysis : Aggregate data from cohort studies, case-control analyses, and controlled exposure experiments to identify confounding variables (e.g., dosage, exposure duration) .

Q. How can this compound be used to improve sensitivity in trace analyte detection?

- Methodological Answer :

- Derivatization : Leverage its high electron-capturing pentafluorophenyl group to enhance MS/MS detection limits for low-abundance targets (e.g., alkaloids, vitamins) .

- Column Chemistry : Utilize PFP columns for separating polar metabolites (e.g., 25-OH vitamin D3 and 3-epi-25-OH D3) with baseline resolution in clinical diagnostics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.